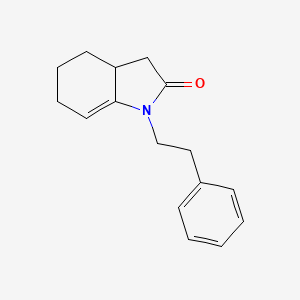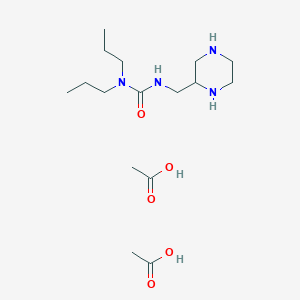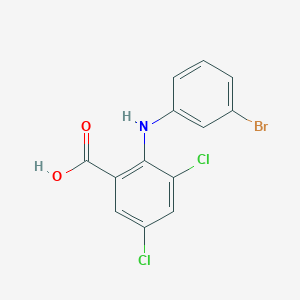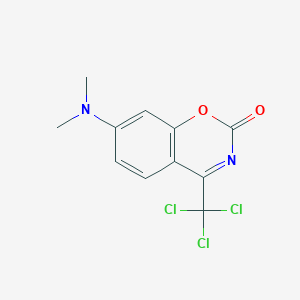
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino and trichloromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Benzoxazin-2-one: The parent compound without the dimethylamino and trichloromethyl groups.
7-(Dimethylamino)-2H-1,3-benzoxazin-2-one: A similar compound with only the dimethylamino group.
4-(Trichloromethyl)-2H-1,3-benzoxazin-2-one: A similar compound with only the trichloromethyl group.
Uniqueness
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is unique due to the presence of both dimethylamino and trichloromethyl groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler counterparts.
Propiedades
Número CAS |
823190-62-1 |
|---|---|
Fórmula molecular |
C11H9Cl3N2O2 |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-(trichloromethyl)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-16(2)6-3-4-7-8(5-6)18-10(17)15-9(7)11(12,13)14/h3-5H,1-2H3 |
Clave InChI |
KIAXUQGRADZJDB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=NC(=O)O2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


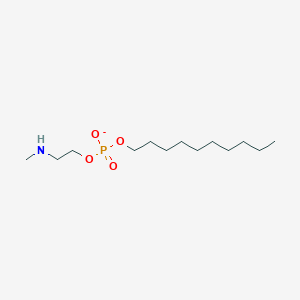
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
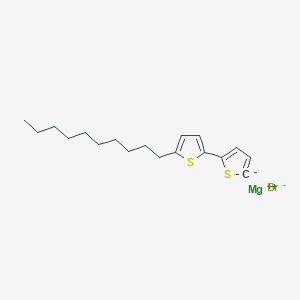
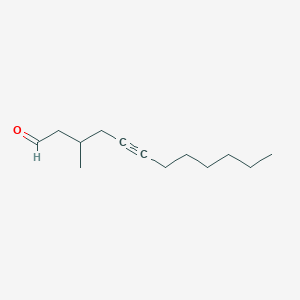
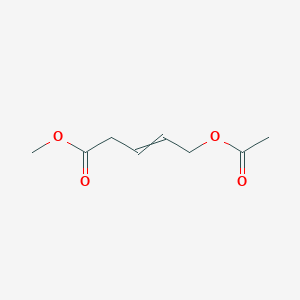
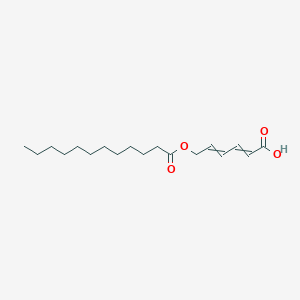
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
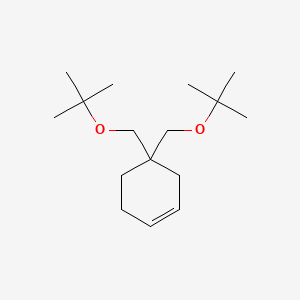
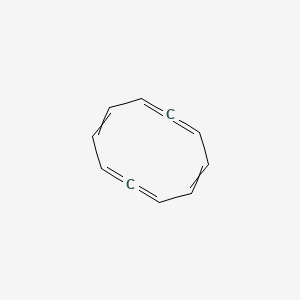
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
